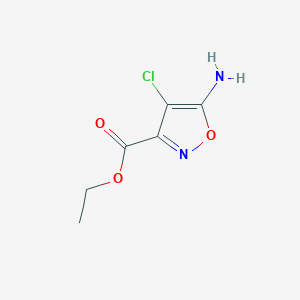
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is 1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a powder that is stored at 4°C . The compound has a molecular weight of 190.58 .Scientific Research Applications
Synthetic Applications and Biological Activity
Derivatives of thiazole groups, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, have been explored for their antimicrobial activities, emphasizing the significance of synthetic modifications for enhancing biological properties. These derivatives exhibit antimicrobial activity against strains of bacteria and fungi, underscoring the potential of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate in similar applications if subjected to analogous synthetic modifications (Desai, Bhatt, & Joshi, 2019).
The crystal structure analysis of Ethyl 2-aminooxazole-5-carboxylate, a compound structurally related to Ethyl 5-amino-4-chloroisoxazole-3-carboxylate, suggests the importance of intermolecular hydrogen bonding and dipole-dipole interactions in defining the chemical behavior and potential reactivity of such compounds, which could be critical for designing molecules with desired properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Novel 2-amino-5-hydroxyindole derivatives, including compounds with structural similarities to Ethyl 5-amino-4-chloroisoxazole-3-carboxylate, have been synthesized and shown to potently inhibit 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes associated with inflammatory and allergic diseases. This highlights the therapeutic potential of such compounds in treating LT-associated diseases (Landwehr et al., 2006).
Chemical Synthesis and Mechanistic Insights
A Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates the versatility of chemical synthesis strategies in accessing a broad range of heterocyclic compounds, which could inspire similar synthetic routes for Ethyl 5-amino-4-chloroisoxazole-3-carboxylate derivatives (Cheng et al., 2016).
The study on Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones indicates the potential for creating bioactive molecules through the combination of different chemical moieties, which could extend to the functionalization of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate for pharmaceutical applications (Bekircan & Bektaş, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDAVFYKGJEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)


![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)
